molecular formula C12H16N4 B1522834 ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine CAS No. 1250392-59-6

ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine

Cat. No.: B1522834
CAS No.: 1250392-59-6
M. Wt: 216.28 g/mol
InChI Key: VRERQMQDZNRSQA-UHFFFAOYSA-N
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Description

Ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine is a complex organic compound featuring a combination of an imidazole ring, a pyridine ring, and an ethylamine group

Synthetic Routes and Reaction Conditions:

  • Imidazole Derivatives Synthesis: The synthesis of imidazole derivatives often involves the reaction of 1,2-diamines with 1,2-diketones under acidic conditions.

  • Pyridine Derivatives Synthesis: Pyridine derivatives can be synthesized through the Chichibabin synthesis, which involves the reaction of aldehydes with ammonia and acetylene.

  • Combining the Two Rings:

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to modify the compound, potentially leading to the formation of new derivatives.

  • Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, which may have different biological activities.

  • Substitution Products: New derivatives with altered functional groups, potentially leading to new applications.

Biochemical Analysis

Biochemical Properties

Ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The compound’s imidazole ring can coordinate with the heme iron in cytochrome P450, affecting the enzyme’s activity. Additionally, it may interact with other biomolecules such as nucleic acids and receptors, influencing their function through hydrogen bonding and hydrophobic interactions .

Cellular Effects

This compound has been shown to affect various cellular processes. It can modulate cell signaling pathways, including those involving protein kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound may influence the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, inhibiting or activating their activity. For example, its interaction with cytochrome P450 enzymes can inhibit their catalytic activity, affecting the metabolism of other substrates. Furthermore, the compound can influence gene expression by binding to transcription factors or DNA, altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound may result in adaptive cellular responses, such as changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in cellular homeostasis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetic properties, such as absorption, distribution, and elimination .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier transporters, influencing its intracellular concentration. Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability. The compound’s localization within tissues can impact its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. Its localization within these compartments can influence its interaction with biomolecules and its overall biological effects .

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, including potential use as an antifungal or antibacterial agent. Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Comparison with Similar Compounds

  • 1-Ethyl-2-methylimidazole: A related compound with similar structural features.

  • Imidazole derivatives: Other compounds containing the imidazole ring, such as clotrimazole and miconazole.

Uniqueness: Ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine is unique due to its combination of an imidazole ring, a pyridine ring, and an ethylamine group, which may confer distinct chemical and biological properties compared to similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research is needed to fully understand its properties and applications.

Properties

IUPAC Name

N-[(1-methylimidazol-2-yl)-pyridin-3-ylmethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-3-14-11(10-5-4-6-13-9-10)12-15-7-8-16(12)2/h4-9,11,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRERQMQDZNRSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C1=CN=CC=C1)C2=NC=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine
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